molecular formula C21H23ClN2O3S B2377311 N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide CAS No. 1903032-79-0

N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide

Cat. No.: B2377311
CAS No.: 1903032-79-0
M. Wt: 418.94
InChI Key: ISATVTGWLGBRPS-UHFFFAOYSA-N
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Description

N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide: is an intricate organic compound with notable heterocyclic structures. It exhibits unique properties thanks to the blend of a cyclopentanecarboxamide moiety, a thiophene ring, and a benzoxazepine core.

Preparation Methods

Synthetic routes and reaction conditions: The synthesis often starts with a precursor that contains the thiophene and cyclopentanecarboxamide portions. These are chemically manipulated through a series of steps involving the formation of amide bonds and cyclization reactions to form the benzoxazepine structure. Key reagents include thionyl chloride (SOCl2) for chlorination and catalytic amounts of acids or bases to facilitate cyclization.

Industrial production methods: For industrial-scale production, streamlined processes focus on cost efficiency and yield optimization. Automated continuous flow systems can be employed to maintain reaction conditions precisely and efficiently manage reagents. This often involves scaling up the lab-based reactions with optimized catalysts and solvents.

Chemical Reactions Analysis

Types of reactions:

  • Oxidation: Undergoes oxidation, particularly at the sulfur atom of the thiophene ring using agents like m-chloroperbenzoic acid (mCPBA).

  • Reduction: Reduction can occur at the oxazepine ring, using reducing agents like lithium aluminium hydride (LiAlH4).

  • Substitution: Substitution reactions often target the benzene ring within the oxazepine structure, facilitated by halogenating agents.

Common reagents and conditions:

  • Oxidation: m-chloroperbenzoic acid (mCPBA) in dichloromethane.

  • Reduction: Lithium aluminium hydride (LiAlH4) in diethyl ether.

  • Substitution: Halogenation via thionyl chloride (SOCl2) or similar reagents.

Major products formed from these reactions:

  • Oxidation: Sulfoxides or sulfones.

  • Reduction: Alcohols or alkylated derivatives.

  • Substitution: Halogenated benzoxazepine derivatives.

Scientific Research Applications

Chemistry: This compound serves as an intermediate in the synthesis of more complex molecules, especially in the development of pharmaceuticals.

Biology: In biology, it can be used as a probe to study enzyme interactions and protein binding due to its unique structure.

Medicine: Potentially, it has applications in medicinal chemistry for developing new therapeutic agents, given its complex structure and the ability to modify it to target specific biological pathways.

Industry: In the industrial domain, it could be used as a starting material for the synthesis of dyes, polymers, and materials with specific electronic properties.

Mechanism of Action

The compound’s activity primarily involves interaction with specific molecular targets within the body. For example, the oxazepine structure can interact with receptors or enzymes, potentially blocking or modulating their activity. The thiophene ring can also contribute to binding affinity and specificity by interacting with hydrophobic pockets in the target protein.

Comparison with Similar Compounds

  • Benzodiazepines

  • Oxazepines

  • Thienodiazepines

  • Cyclopentanecarboxamide derivatives

In essence, N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide is a compound of significant interest in various scientific fields due to its complex structure and versatile chemical properties.

Properties

IUPAC Name

N-[2-(7-chloro-3-oxo-5H-1,4-benzoxazepin-4-yl)ethyl]-1-thiophen-2-ylcyclopentane-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23ClN2O3S/c22-16-5-6-17-15(12-16)13-24(19(25)14-27-17)10-9-23-20(26)21(7-1-2-8-21)18-4-3-11-28-18/h3-6,11-12H,1-2,7-10,13-14H2,(H,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISATVTGWLGBRPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C2=CC=CS2)C(=O)NCCN3CC4=C(C=CC(=C4)Cl)OCC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23ClN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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